5-Ethynyl-3-methoxycyclohex-2-en-1-one
Description
5-Ethynyl-3-methoxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by an ethynyl group at the 5-position and a methoxy substituent at the 3-position.
Properties
CAS No. |
119951-06-3 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5-ethynyl-3-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-8(10)6-9(5-7)11-2/h1,6-7H,4-5H2,2H3 |
InChI Key |
GJMJVIQLBCULGK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)CC(C1)C#C |
Canonical SMILES |
COC1=CC(=O)CC(C1)C#C |
Synonyms |
2-Cyclohexen-1-one, 5-ethynyl-3-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be inferred from structurally or functionally related compounds described in the references:
Comparison with Thiophene Derivatives ()
discusses thiophene-based compounds such as (7a) and (7b), synthesized via reactions involving malononitrile or ethyl cyanoacetate. For example:
- Reactivity: Thiophene derivatives in undergo nucleophilic substitutions at electron-deficient positions, akin to the enone system in cyclohexenones.
- Functional Groups: The methoxy group in 5-Ethynyl-3-methoxycyclohex-2-en-1-one may influence electronic effects similarly to the 2-methoxy-ethoxy substituent in ’s quinazolinones .
Comparison with Quinazolinone Derivatives ()
Compound 147 in , a quinazolinone with a methoxy-ethoxy-phenyl group, highlights the role of methoxy substituents in modulating solubility and bioactivity. Key contrasts include:
- Core Structure: Quinazolinones are heterocyclic and planar, whereas cyclohexenones are non-aromatic and conformationally flexible.
- Applications: Quinazolinones are often explored as kinase inhibitors, while cyclohexenones like this compound may serve as intermediates in natural product synthesis .
Research Findings and Limitations
- Functional Group Impact : Methoxy groups in both this compound and compound 147 enhance solubility but differ in electronic effects due to distinct core structures .
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